molecular formula C12H18N2O4 B1676580 Midodrine CAS No. 42794-76-3

Midodrine

Numéro de catalogue: B1676580
Numéro CAS: 42794-76-3
Poids moléculaire: 254.28 g/mol
Clé InChI: PTKSEFOSCHHMPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Midodrine is a vasopressor or antihypotensive medication primarily used to treat orthostatic hypotension, a condition characterized by low blood pressure when standing. It is also used to manage urinary incontinence. This compound is a prodrug, meaning it is converted into its active form, desglythis compound, in the body. Desglythis compound acts as a selective agonist of the alpha-1 adrenergic receptor, leading to vasoconstriction and increased blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Midodrine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which undergoes further reactions to form this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The nitro group in the intermediate 2,5-dimethoxy-beta-nitrostyrene is reduced to form 2,5-dimethoxyphenethylamine.

    Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

Applications De Recherche Scientifique

Clinical Applications

Midodrine's primary clinical application is in the management of symptomatic orthostatic hypotension. However, its use extends to several other conditions:

  • Orthostatic Hypotension : this compound effectively increases standing blood pressure and alleviates symptoms such as dizziness and syncope. Clinical trials indicate that this compound significantly improves standing systolic blood pressure compared to placebo, with a mean increase of approximately 21.8 mmHg .
  • Heart Failure : Recent studies have explored this compound's role in heart failure management, particularly in patients who experience hypotension that limits the initiation or up-titration of guideline-directed medical therapies. This compound has been shown to improve blood pressure levels sufficiently to allow for the prescription of essential heart failure medications . However, there are concerns regarding increased mortality associated with its use in this population, necessitating further research .
  • Neurogenic Orthostatic Hypotension : this compound has demonstrated efficacy in treating neurogenic orthostatic hypotension, often seen in patients with autonomic dysfunction or neurodegenerative diseases like Parkinson’s disease. Studies indicate that this compound can help manage symptoms effectively in this subset of patients .
  • Hemodialysis-Induced Hypotension : this compound may also be beneficial in preventing excessive drops in blood pressure during hemodialysis sessions, providing an essential therapeutic option for patients undergoing this treatment .
  • Cirrhosis and Hepatorenal Syndrome : In patients with cirrhosis, this compound has been used alongside octreotide to manage complications related to hepatorenal syndrome, improving renal perfusion through splanchnic vessel constriction .

Efficacy Data Table

ConditionStudy TypeEfficacy Result
Orthostatic HypotensionRandomized Control TrialsMean increase in standing SBP by 21.8 mmHg
Heart FailureRetrospective Cohort StudiesImproved BP enabling GDMT prescription
Neurogenic Orthostatic HypotensionClinical TrialsSignificant symptom relief observed
Hemodialysis-Induced HypotensionCase StudiesReduced incidence of hypotensive episodes
CirrhosisObservational StudiesImproved renal function when combined with octreotide

Safety Profile

While this compound is generally well tolerated, it can cause side effects such as:

  • Piloerection (goosebumps)
  • Skin itchiness
  • Gastrointestinal discomfort
  • Urinary retention

Adverse effects are typically mild and manageable through dosage adjustments . However, concerns regarding increased risks of respiratory failure and hospitalizations have been noted in heart failure patients using this compound, warranting caution and further investigation into its long-term safety profile .

Case Study 1: Heart Failure Management

A retrospective cohort study involving heart failure patients indicated that those treated with this compound had improved blood pressure levels that facilitated the initiation of guideline-directed medical therapy. However, the study also highlighted an increased risk of respiratory complications and mortality compared to non-midodrine users, underscoring the need for careful patient selection and monitoring .

Case Study 2: Neurogenic Orthostatic Hypotension

In a clinical trial focusing on patients with neurogenic orthostatic hypotension, this compound was associated with a statistically significant increase in the time to onset of syncope during tilt-table testing compared to placebo groups. This finding supports this compound's role as an effective treatment option for managing symptoms associated with autonomic dysfunction .

Mécanisme D'action

Midodrine is a prodrug that is metabolized into its active form, desglythis compound. Desglythis compound acts as an agonist at the alpha-1 adrenergic receptors located in the arteriolar and venous vasculature. This activation leads to vasoconstriction, which increases vascular tone and elevates blood pressure. The primary molecular target is the alpha-1 adrenergic receptor, and the pathway involves the activation of G-proteins and subsequent intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

    Fludrocortisone: Another medication used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.

    Droxidopa: A prodrug that is converted to norepinephrine, used to treat neurogenic orthostatic hypotension.

    Ephedrine: A sympathomimetic amine that increases blood pressure by stimulating both alpha and beta adrenergic receptors.

Uniqueness of Midodrine: this compound is unique in its selective action on alpha-1 adrenergic receptors, leading to targeted vasoconstriction without significant effects on heart rate. This makes it particularly useful for patients who need to increase blood pressure without affecting cardiac output .

Activité Biologique

Midodrine is a synthetic prodrug that acts as a peripheral vasoconstrictor, primarily utilized in the treatment of orthostatic hypotension. Its active metabolite, desglythis compound, selectively stimulates alpha-1 adrenergic receptors, leading to increased vascular resistance and blood pressure. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical efficacy, safety profiles, and relevant case studies.

This compound is administered orally and is converted to desglythis compound, which exerts its effects by:

  • Agonizing Alpha-1 Adrenergic Receptors : This action causes vasoconstriction in arterioles and venules, leading to increased blood pressure.
  • Increasing Peripheral Vascular Resistance : The drug raises both standing and supine blood pressure levels significantly.
  • Modulating Blood Volume : this compound influences venous tone and reduces circulating plasma volume, contributing to its pressor effects .

Pharmacokinetics

  • Bioavailability : Desglythis compound has an oral bioavailability of approximately 93%.
  • Onset of Action : The peak plasma concentration of this compound occurs within 20-30 minutes post-administration, while desglythis compound peaks around 60 minutes .
  • Duration of Effect : The blood pressure-increasing effects can last up to 2-3 hours after administration.

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating orthostatic hypotension and other conditions. Below are notable findings:

Table 1: Clinical Studies on this compound Efficacy

Study TypePatient PopulationDoseOutcomeNotes
Randomized Controlled Trial97 patients with autonomic failure2.5 mg, 5 mg, 10 mg thrice dailyIncreased standing systolic BP by 22 mm Hg (28%)Significant improvement in dizziness and syncope symptoms
Crossover StudyPatients with symptomatic orthostatic hypotensionStable dose vs. placeboMean time to syncopal symptoms increased by 521 seconds with this compoundWell-tolerated with mild side effects
Case SeriesHeart failure patients with hypotensionAverage dose of 20.7 mg over 7 weeksImproved left ventricular ejection fraction (LVEF) and reduced hospital admissionsThis compound facilitated uptitration of guideline-directed medical therapy (GDMT)

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Mild to moderate headache, palpitations, scalp pruritus, and urinary urgency.
  • Serious Risks : Increased risk of respiratory failure and prolonged ICU stays in specific populations (e.g., heart failure patients) were noted in a large-scale study .

Table 2: Adverse Events Associated with this compound

Adverse EventIncidence Rate (%)
Headache<5
Palpitations<5
Scalp Pruritus/Tingling13.5
Urinary Urgency4
Supine Hypertension8

Case Studies

  • Use in Heart Failure Patients : A study highlighted the use of this compound in patients with heart failure and symptomatic hypotension. Administration led to improved hemodynamics and allowed for better management of GDMT without significant adverse effects .
  • Pilot Study in Sepsis : A pilot trial assessed this compound's feasibility in critically ill sepsis patients. Although not powered for efficacy, it suggested safety in early administration alongside standard care .

Propriétés

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3092-17-9 (mono-hydrochloride)
Record name Midodrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023321
Record name Midodrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 4.45e+00 g/L
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

42794-76-3, 133163-28-7
Record name Midodrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42794-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midodrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Midodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 °C, 200 - 203 °C
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midodrine
Reactant of Route 2
Reactant of Route 2
Midodrine
Reactant of Route 3
Reactant of Route 3
Midodrine
Reactant of Route 4
Reactant of Route 4
Midodrine
Reactant of Route 5
Reactant of Route 5
Midodrine
Reactant of Route 6
Midodrine
Customer
Q & A

Q1: What is the primary mechanism of action of Midodrine?

A1: this compound hydrochloride is a prodrug that is metabolized into its active form, desglythis compound. Desglythis compound acts as a peripherally selective α1-adrenergic agonist, primarily targeting α1-adrenergic receptors located on vascular smooth muscle cells. [, , , ]

Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?

A2: Binding of desglythis compound to α1-adrenergic receptors triggers vasoconstriction, leading to an increase in peripheral vascular resistance and an elevation in both systolic and diastolic blood pressure. [, , ] This effect is primarily observed in the arterial system, with less impact on venous tone. [, ]

Q3: Does this compound cross the blood-brain barrier?

A3: this compound and its active metabolite, desglythis compound, are considered peripherally acting agents with limited ability to cross the blood-brain barrier. This characteristic contributes to a reduced risk of central nervous system side effects compared to centrally acting sympathomimetics. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride has a molecular formula of C12H18N2O5 · HCl and a molecular weight of 302.75 g/mol. []

Q5: Is there any information available on the spectroscopic data for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, various analytical techniques like high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry have been employed to quantify this compound and its metabolite in biological samples. [, , , ]

Q6: Does this compound possess any catalytic properties?

A7: this compound is not known to exhibit any catalytic properties. Its pharmacological activity stems from its agonist activity at α1-adrenergic receptors. [] The research papers focus primarily on its therapeutic application in managing orthostatic hypotension and other circulatory conditions.

Q7: Have any computational chemistry studies been conducted on this compound?

A8: While the provided research papers primarily focus on clinical applications of this compound, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, could be valuable for exploring the relationship between its structure and pharmacological activity. [] Such studies might offer insights into optimizing its potency and selectivity.

Q8: How does the structure of this compound relate to its activity as an α1-adrenergic agonist?

A9: While detailed SAR studies are not explicitly discussed in the provided papers, research indicates that the pharmacological activity of this compound and its metabolite, desglythis compound, is stereoselective. The (-)-enantiomer of desglythis compound exhibits significantly higher potency as an α1-adrenergic agonist compared to its (+)-enantiomer. [, ] This suggests that specific structural features are crucial for interaction with the α1-adrenergic receptor and subsequent downstream effects.

Q9: How is this compound absorbed and metabolized in the body?

A12: this compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, where it is converted to the active metabolite, desglythis compound. [, , , ]

Q10: What is the elimination half-life of this compound and its active metabolite?

A13: this compound has a short elimination half-life of approximately 0.5 hours, while desglythis compound exhibits a longer half-life of around 3-4 hours. [, ] This difference in half-life highlights the importance of considering the pharmacokinetics of both the prodrug and its active metabolite.

Q11: How does the dosing frequency of this compound relate to its pharmacodynamic effects?

A14: Due to its relatively short half-life, this compound is typically administered multiple times a day (two to three times daily) to maintain its therapeutic effect in managing orthostatic hypotension. [, , ] Research suggests that increasing the dosing frequency to every 6 hours instead of every 8 hours might optimize its pharmacokinetic profile and potentially enhance its efficacy in specific clinical scenarios. []

Q12: Does food affect the absorption of this compound?

A12: While the research papers don't specifically address the influence of food on this compound absorption, this is an important consideration for optimal dosing and bioavailability.

Q13: What clinical trials have been conducted to evaluate this compound's efficacy in different patient populations?

A17: Numerous clinical trials, including randomized controlled trials, have investigated the efficacy and safety of this compound in managing various conditions, such as neurogenic orthostatic hypotension, paracentesis-induced circulatory dysfunction in cirrhosis, and intradialytic hypotension. [, , , , , , , , ] These trials have employed various endpoints, including blood pressure measurements, symptom scores, quality of life assessments, and incidence of adverse events, to evaluate the drug's effectiveness and tolerability.

Q14: Does cross-resistance occur between this compound and other α1-adrenergic agonists?

A14: While specific information on cross-resistance between this compound and other α1-adrenergic agonists is not provided in the research papers, it's plausible that cross-tolerance might develop with prolonged use of drugs within this class.

Q15: What analytical techniques are commonly used to characterize and quantify this compound and its metabolite?

A23: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry, is frequently employed to measure this compound and desglythis compound concentrations in biological samples like plasma and urine. [, , , ] These techniques offer the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.